1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a methyl-linked 2-methyl-1,3-thiazole moiety.
Properties
Molecular Formula |
C7H9N5S |
|---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-5-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-9-2-6(13-5)3-12-4-7(8)10-11-12/h2,4H,3,8H2,1H3 |
InChI Key |
AYWZNBWKJHKQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly prepared via Huisgen 1,3-dipolar cycloaddition of azides and alkynes. However, for 1,2,3-triazol-4-amines, alternative synthetic routes involve:
- Reaction of azido-thiazole derivatives with alkynes or activated methylene compounds under basic or catalytic conditions to form the triazole ring.
- Use of N-tosylhydrazones and anilines mediated by iodine and organic peroxides to generate 1,4-disubstituted 1,2,3-triazoles without metal catalysts.
- Microwave-assisted cyclization methods to improve reaction efficiency and yields, reducing reaction times from hours to minutes.
Amination at the 4-Position of the 1,2,3-Triazole
- The amino group at the 4-position can be introduced by reduction of nitro precursors or by direct substitution reactions on suitably functionalized triazole intermediates.
- Alternatively, 4-amino-1,2,3-triazoles can be synthesized by cyclization reactions involving aminoguanidine or related nitrogen sources.
Representative Synthetic Route (Literature Example)
A plausible synthetic sequence based on the literature is:
Synthesis of 2-methyl-1,3-thiazol-5-ylmethyl halide : Starting from 2-methyl-1,3-thiazole, bromination or chlorination at the methyl group yields the halomethyl derivative.
Formation of 4-amino-1,2,3-triazole intermediate : Via cyclization of azido precursors or hydrazine derivatives under basic or microwave-assisted conditions.
N-alkylation of the triazole : The 4-amino-1,2,3-triazole is alkylated at the N1 position with the thiazolylmethyl halide under basic conditions (e.g., potassium carbonate in DMF) to afford the target compound.
Comparative Table of Synthesis Parameters
| Step | Method/Condition | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Thiazolylmethyl halide prep | Halogenation of 2-methyl-1,3-thiazole | 75–85 | 2–4 h | Bromination preferred for better reactivity |
| Triazole ring formation | Azide-alkyne cycloaddition or hydrazine cyclization | 70–90 | 1–5 h or microwave 5–10 min | Microwave reduces time significantly |
| Amination at C4 position | Reduction or direct substitution | 60–80 | 2–6 h | Depends on precursor used |
| N1-Alkylation with thiazolylmethyl halide | Base-mediated alkylation (K2CO3, DMF) | 65–90 | 4–12 h | Solid dispersion techniques can improve yield |
Research Findings and Optimization Notes
Microwave-assisted synthesis has been shown to drastically reduce reaction times for triazole formation and amination, with yields often exceeding 85%.
Metal-free catalytic systems using iodine and organic peroxides enable environmentally friendly synthesis of 1,2,3-triazoles with good yields and selectivity.
Solid dispersion methods improve the handling and bioavailability of thiazolylmethyl intermediates, facilitating downstream reactions and formulation.
The choice of solvent (e.g., DMF, DMSO) and base (e.g., K2CO3, NaH) critically affects the alkylation efficiency of the triazole nitrogen.
Protecting groups may be employed on the amino functionality during alkylation to prevent side reactions, followed by deprotection post-alkylation.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic nitrogen atoms (triazole and thiazole rings) and the amine group . Key reactions include:
1.2.1 Nucleophilic Substitution
The amine group (1H-1,2,3-triazol-4-amine) can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. For example:
-
Alkylation : Reaction with methyl iodide or ethyl bromide to form N-alkylated derivatives.
-
Acetylation : Reaction with acetyl chloride to form N-acetyl derivatives.
1.2.2 Electrophilic Substitution
The thiazole ring (2-methyl-1,3-thiazol-5-yl) undergoes electrophilic attack at the 5-position due to aromaticity. Reactions include:
-
Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamide derivatives .
-
Bromination : Addition of bromine at the 5-position under acidic conditions.
1.2.3 Condensation Reactions
The compound participates in Schiff base formation or imine synthesis with carbonyl compounds (e.g., ketones, aldehydes). For example:
-
Reaction with benzaldehyde to form imine derivatives.
Functional Group Reactivity
Biological Relevance
While the query focuses on chemical reactions, the compound’s heterocyclic framework aligns with known triazole-thiazole derivatives exhibiting antimicrobial and anticancer activity . This underscores the importance of optimizing synthetic methods to enable biological screening.
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key distinguishing feature is the 2-methylthiazole substituent linked via a methyl group to the triazole ring. Below is a comparative analysis with structurally related molecules:
Key Observations:
- Thiazole vs.
- Hybrid Motifs: Compounds like those in incorporate piperazine or nitroimidazole groups, broadening pharmacological profiles (e.g., antitumor activity).
Physicochemical Properties
Biological Activity
The compound 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS No. 1935577-67-5) is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 211.24 g/mol. The structure features a triazole ring linked to a thiazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole precursors through various methods such as nucleophilic substitution or coupling reactions under controlled conditions. For example, a common synthetic route includes using 2-methyl-1,3-thiazole as a starting material and reacting it with appropriate amines or azides to form the desired triazole derivative .
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to This compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation .
The biological activity is often attributed to:
- Inhibition of tubulin polymerization : This action disrupts the mitotic spindle formation in cancer cells.
- Induction of apoptosis : Triggering programmed cell death via caspase activation pathways.
For example, in a study assessing various triazole derivatives, compounds similar to this one exhibited IC50 values indicating potent antiproliferative effects against human cancer cell lines such as HeLa and Jurkat .
Cytotoxicity Studies
Cytotoxicity assays reveal that the presence of electron-donating groups on the aromatic rings enhances the cytotoxic potential. Compounds with methyl substitutions have shown improved activity compared to their non-substituted counterparts .
Case Study 1: Anticancer Evaluation
A series of related triazole compounds were evaluated for their anticancer properties using MTT assays. The results indicated that compounds with structural similarities to This compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | Apoptosis induction |
| Compound B | Jurkat | 20 ± 3 | Tubulin inhibition |
| Target Compound | Various | 10 - 30 | ROS generation |
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis highlighted that modifications on the thiazole ring significantly influenced biological activity. The presence of methyl groups at specific positions enhanced anticancer efficacy by increasing hydrophobic interactions with cellular targets .
Q & A
Q. What are the recommended synthetic routes for 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or click chemistry. A key step involves coupling the 2-methylthiazole moiety to the triazole ring. For example, 2-methyl-1,3-thiazol-5-ylmethanol may react with a triazole precursor (e.g., 1H-1,2,3-triazol-4-amine) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Microwave-assisted synthesis (40–100°C, 1–4 hours) improves efficiency, achieving yields >75% by reducing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is typical.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl group on thiazole, triazole-amine). For instance, the thiazole methyl group appears as a singlet at ~2.5 ppm, while triazole protons resonate between 7.5–8.5 ppm .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C=N/C-S vibrations (1450–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₀N₆S: theoretical 230.0584) .
Q. How should researchers handle stability and storage of this compound during experiments?
Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid aqueous buffers with pH >9, as the triazole-amine group may undergo hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) predict transition states and regioselectivity in triazole-thiazole couplings. Tools like Gaussian or ORCA can model electronic effects of substituents (e.g., electron-withdrawing groups on thiazole enhance coupling efficiency). ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loadings) .
Q. What strategies resolve contradictions in reported biological activity data for analogous triazole-thiazole hybrids?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or pH-dependent solubility.
- Structural Nuances : Substituents on the thiazole (e.g., 4-fluorobenzyl in ) alter lipophilicity and membrane penetration.
Validate results via dose-response curves (IC₅₀/EC₅₀) and comparative molecular docking (AutoDock Vina) against target proteins (e.g., CYP450 isoforms) .
Q. How does the methyl-thiazole group influence structure-activity relationships (SAR) in drug discovery contexts?
The 2-methylthiazole moiety enhances metabolic stability by resisting oxidative degradation. Docking studies (e.g., PDB: 4QMZ) show its hydrophobic interaction with enzyme active sites, while the triazole-amine acts as a hydrogen bond donor. SAR for derivatives reveals that replacing the methyl group with bulkier substituents (e.g., tert-butyl) reduces solubility but increases target affinity .
Q. What advanced analytical methods are used to study degradation products under stressed conditions?
- LC-MS/MS : Identify hydrolytic byproducts (e.g., triazole ring opening at pH 10).
- X-ray Crystallography : Resolve degradation-induced conformational changes (e.g., ’s chlorothiazole-triazole structure).
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to simulate long-term degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
